![molecular formula C12H9NOS2 B12625607 2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918107-62-7](/img/structure/B12625607.png)
2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound that combines the structural features of benzothiophene and thiazolone. Benzothiophene is a bicyclic system containing a benzene ring fused with a thiophene ring, while thiazolone is a five-membered ring containing sulfur and nitrogen atoms. This compound is of interest due to its potential pharmacological and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of benzothiophene derivatives with thiazolone precursors. One common method is the cyclization of benzothiophene-3-carboxaldehyde with thiosemicarbazide under acidic conditions to form the thiazolone ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to thiazolidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzothiophene and thiazolone derivatives.
Applications De Recherche Scientifique
2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene: A bicyclic compound with diverse pharmacological activities.
Thiazolone: A five-membered ring containing sulfur and nitrogen, known for its biological activities.
Thiazole: A heterocyclic compound with a five-membered ring, similar to thiazolone but with different substitution patterns.
Uniqueness
2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one is unique due to its combined structural features of benzothiophene and thiazolone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
918107-62-7 |
|---|---|
Formule moléculaire |
C12H9NOS2 |
Poids moléculaire |
247.3 g/mol |
Nom IUPAC |
2-(1-benzothiophen-3-ylmethyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H9NOS2/c14-12-5-6-16-13(12)7-9-8-15-11-4-2-1-3-10(9)11/h1-6,8H,7H2 |
Clé InChI |
JIVKGUYERSSTSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CS2)CN3C(=O)C=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


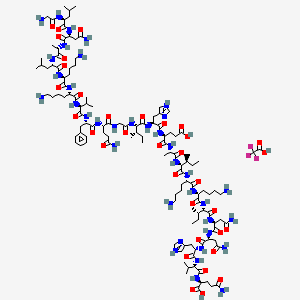
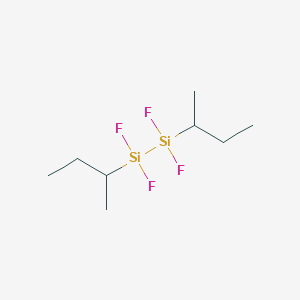

![1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12625543.png)

![3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde](/img/structure/B12625556.png)
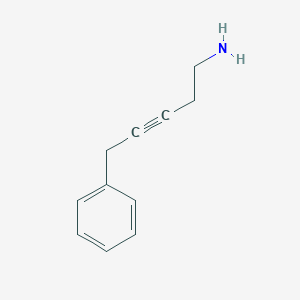
![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile](/img/structure/B12625558.png)
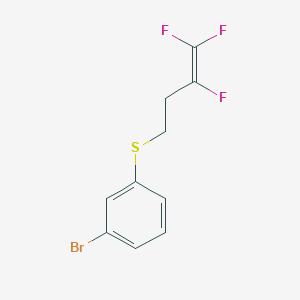

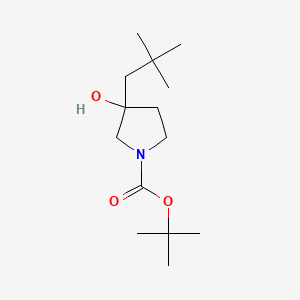

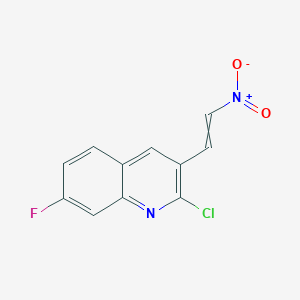
![Benzoic acid, 4-(5-chloro-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12625621.png)
